

cefditoren pivoxil prodrug absorption and metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cefditoren

CAS No.: 117467-28-4

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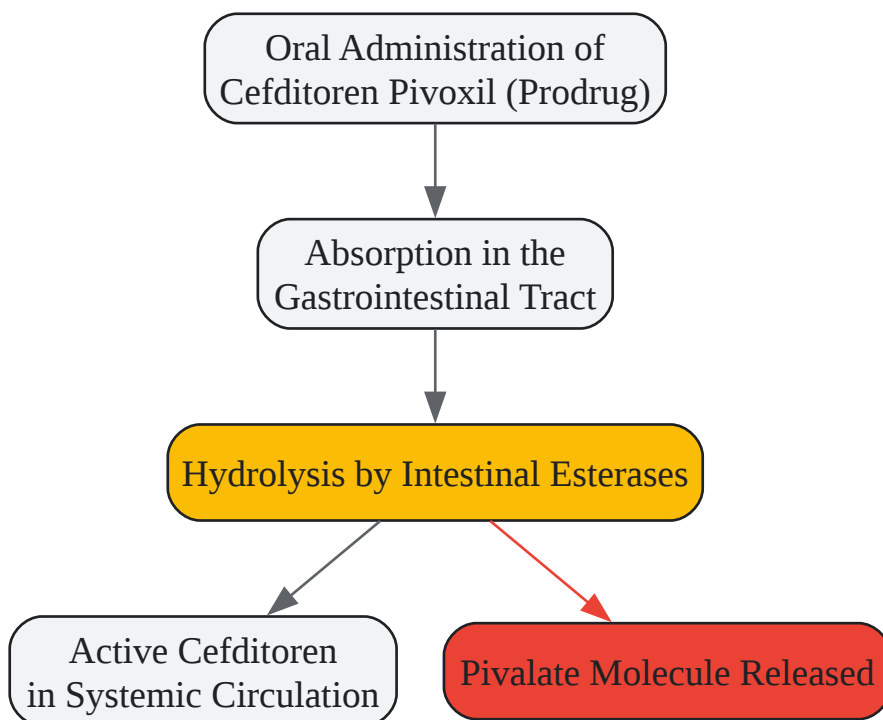
Prodrug Absorption and Conversion

Cefditoren pivoxil is designed to overcome the poor absorption characteristics of the active parent compound, **cefditoren**. The table below summarizes the key pharmacokinetic parameters following oral administration.

Parameter	Details & Conditions	Value
Absolute Bioavailability	Fasting conditions [1] [2] [3]	~14%
	With a low-fat meal (14g fat) [1] [2]	16.1 ± 3.0%
Food Effect (High-fat meal)	Increase in mean AUC (vs. fasted) [2]	+70%
	Increase in mean Cmax (vs. fasted) [2]	+50%
Time to Max Concentration (Tmax)	Under fasting conditions [2] [3]	1.5 - 3 hours
Max Plasma Concentration (Cmax)	200 mg dose (fasting) [2] [3]	1.8 ± 0.6 µg/mL

Parameter	Details & Conditions	Value
	400 mg dose (with high-fat meal) [2]	4.4 ± 0.9 $\mu\text{g/mL}$
Plasma Protein Binding	Concentration-independent (0.05-10 $\mu\text{g/mL}$) [1] [2]	~88%
Volume of Distribution (V _{ss})	[1] [2] [3]	9.3 ± 1.6 L
Elimination Half-life (t _{1/2})	Young, healthy adults [1] [2] [3]	1.6 ± 0.4 hours

The process of absorption and activation can be visualized as follows:



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*The metabolic activation pathway of **cefditoren** pivoxil and release of pivalate.*

After absorption, the prodrug is hydrolyzed by intestinal esterases to release active **cefditoren** and pivalate [4] [1] [2]. Administration with food, particularly one containing fat, significantly enhances bioavailability by increasing AUC and C_{max} [2].

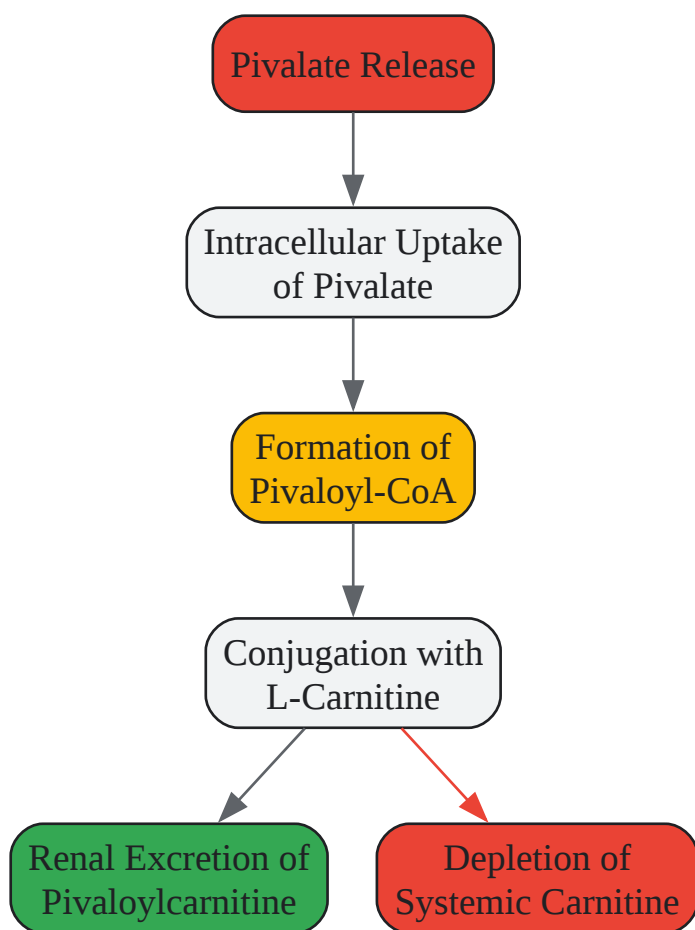
Metabolism and Carnitine Depletion

Cefditoren pivoxil has a distinct metabolic profile with an important clinical consideration.

- **Primary Route of Elimination:** The active **cefditoren** is **not appreciably metabolized** and is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and tubular secretion [1] [2] [3]. Its renal clearance is approximately 4-5 L/h [1] [2].
- **The Pivalate Pathway and Carnitine Homeostasis:** The hydrolysis of the pivoxil group releases pivalic acid (pivalate). This pivalate is absorbed and conjugated with coenzyme A (CoA) in cells to form pivaloyl-CoA [5]. Unlike other acyl-CoA compounds, pivaloyl-CoA cannot be further metabolized and sequesters CoA. To mitigate this, the enzyme carnitine acyltransferase transfers the pivaloyl group from CoA to L-carnitine, forming **pivaloylcarnitine** [5] [2]. This water-soluble conjugate is then efficiently excreted in the urine [1] [5] [2].

This process leads to a dose- and duration-dependent reduction in plasma carnitine levels. Studies show a 39% decrease after a 200 mg BID regimen for 10 days and a 63% decrease after a 400 mg BID regimen for 14 days [2]. Plasma levels typically return to normal within 7-10 days after discontinuation [2]. Consequently, the drug is **contraindicated** in patients with carnitine deficiency or inborn errors of metabolism that may result in clinically significant carnitine deficiency [2] [3].

The metabolic fate of pivalate and its impact on carnitine is summarized below:



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Metabolic fate of pivalate and its impact on carnitine homeostasis.

Key Experimental Methodologies

For scientists designing studies, here are core methodologies related to **cefditoren** pivoxil.

- **Oral Bioavailability & Food Effect:** A standard cross-over study design is used where healthy subjects receive the drug after an overnight fast and after a standardized high-fat meal. Serial blood samples are collected to determine AUC and C_{max} for bioavailability calculation and food effect assessment [2].
- **Stability-Indicating Assay (HPLC):** An HPLC-DAD method can be developed for stability studies. One reported protocol uses a **HiQSil C18 column (250×4.6 mm, 5 μm)** with a mobile phase of **methanol and 25 mM ammonium acetate buffer (pH 3.5)** under gradient elution at a flow rate of **1.0 mL/min** and detection at **230 nm** [6].

- **Stress Degradation Studies:** Forced degradation studies are conducted according to ICH guidelines. **Cefditoren pivoxil** is susceptible to hydrolytic degradation. Conditions include: **Acidic:** 0.1 N HCl at room temperature for ~3 hours; **Alkaline:** 0.01 N NaOH at room temperature for ~3 hours; **Oxidative:** 3-30% H₂O₂ at room temperature for up to 24 hours [6].
- **Characterization of Degradants:** Degradation products from stress studies can be characterized using **Liquid Chromatography-Mass Spectrometry/Time-of-Flight (LC-MS/TOF)** in positive electrospray ionization (ESI) mode, scanning from 100-1000 *m/z* [6].

Research and Development Considerations

The pivoxil prodrug strategy effectively enables oral therapy but introduces the carnitine depletion side effect. Research on formulation strategies like **superporous gastro-retentive hydrogels** has shown promise in preclinical models for improving controlled release and bioavailability, potentially mitigating the food effect and reducing dosing frequency [7] [8].

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To cite this document: Smolecule. [cefditoren pivoxil prodrug absorption and metabolism]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b523077#cefditoren-pivoxil-prodrug-absorption-and-metabolism>]

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